1-Bromo-4-(sulfinylamino)benzene
Description
1-Bromo-4-(sulfinylamino)benzene is a brominated aromatic compound featuring a sulfinylamino (-S(O)NH₂) substituent at the para position. This functional group combines sulfinyl (S=O) and amino (-NH₂) moieties, imparting unique electronic and steric properties.
Properties
IUPAC Name |
1-bromo-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUHQYMZUJVSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=S=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181098 | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26516-62-1 | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamine, 4-bromo-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-4-(sulfinylamino)benzene can be achieved through various synthetic routes. One common method involves the bromination of 4-aminobenzenesulfinic acid using bromine in the presence of a suitable catalyst . The reaction conditions typically include maintaining a controlled temperature and using a solvent such as acetic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-(sulfinylamino)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The sulfinylamino group can undergo oxidation to form sulfonyl derivatives or reduction to form sulfenyl derivatives.
Coupling Reactions: It can also participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-4-(sulfinylamino)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(sulfinylamino)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and the sulfinylamino group can interact with various molecular targets, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit the activity of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The sulfinylamino group distinguishes 1-bromo-4-(sulfinylamino)benzene from related brominated benzene derivatives. Key analogs include:
Key Differences :
- Electronic Effects: Sulfinylamino (-S(O)NH₂) is less electron-withdrawing than sulfonyl (-SO₂R) but more so than sulfanyl (-SR). This intermediate electronic profile may balance reactivity in nucleophilic substitutions or cross-coupling reactions .
- Steric Effects : The planar sulfinyl group imposes less steric hindrance compared to bulky substituents like tert-butylsulfanyl .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Bromobenzenes with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit enhanced reactivity in palladium-catalyzed couplings due to increased electrophilicity at the bromine site . For example, 1-bromo-4-(3-thienyl)benzene was synthesized via Suzuki coupling in 73% yield .
Functional Group Transformations
- Halogenation: Iodination of bromobenzenes using N-iodosuccinimide (NIS) achieves high yields (e.g., 98% for compound 7 in ), suggesting similar feasibility for sulfinylamino derivatives .
- Hydrochlorination : highlights decarbonylative transfer hydrochlorination of alkenes/alkynes, a method adaptable to bromobenzene derivatives with unsaturated side chains.
Physical and Chemical Properties
Notes:
- Sulfinylamino derivatives may exhibit intermediate solubility in polar solvents due to the -NH₂ group, unlike purely sulfonyl-substituted analogs .
Biological Activity
1-Bromo-4-(sulfinylamino)benzene, with the chemical formula C7H8BrNOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
- Molecular Formula : C7H8BrNOS
- CAS Number : 26516-62-1
- Molecular Weight : 218.11 g/mol
1-Bromo-4-(sulfinylamino)benzene exhibits biological activity primarily through its interactions with various biomolecules. The sulfinylamino group is believed to play a crucial role in mediating these interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.
Antimicrobial Activity
Research has indicated that 1-Bromo-4-(sulfinylamino)benzene possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, making it a potential lead compound for anticancer drug development.
Anti-inflammatory Effects
Preliminary research suggests that 1-Bromo-4-(sulfinylamino)benzene may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on several pathogenic bacteria demonstrated that 1-Bromo-4-(sulfinylamino)benzene inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests significant potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment using human breast cancer cell lines, treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to controls. Flow cytometry analysis confirmed these findings, indicating its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
